molecular formula C4H6N4O B13858745 2,4-Diamino-6-hydroxypyrimidine-15N4

2,4-Diamino-6-hydroxypyrimidine-15N4

Cat. No.: B13858745
M. Wt: 130.09 g/mol
InChI Key: SWELIMKTDYHAOY-WKHKRNGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-6-hydroxypyrimidine-15N4 is a nitrogen-labeled derivative of 2,4-Diamino-6-hydroxypyrimidine, a compound known for its role as an inhibitor of GTP cyclohydrolase I. This enzyme is crucial in the biosynthesis of tetrahydrobiopterin, a cofactor for various hydroxylase enzymes. The nitrogen labeling with 15N4 is often used in research to trace and study the metabolic pathways and interactions of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-hydroxypyrimidine typically involves the cyclization of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium methoxide in methanol. The reaction is carried out under reflux conditions for several hours, followed by neutralization with formic or acetic acid to obtain the desired product .

Industrial Production Methods

Industrial production of 2,4-Diamino-6-hydroxypyrimidine involves similar synthetic routes but on a larger scale. The process includes chlorination of the compound using phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water to yield the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives and other substituted pyrimidines .

Scientific Research Applications

2,4-Diamino-6-hydroxypyrimidine-15N4 has several applications in scientific research:

Mechanism of Action

2,4-Diamino-6-hydroxypyrimidine-15N4 inhibits GTP cyclohydrolase I by interacting with the GTP cyclohydrolase I feedback regulatory protein. This interaction prevents the enzyme from catalyzing the conversion of GTP to dihydroneopterin triphosphate, thereby blocking the biosynthesis of tetrahydrobiopterin. The inhibition is reversible by L-phenylalanine, which competes with the inhibitor for binding to the regulatory protein .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-chloropyrimidine: Used in the synthesis of minoxidil.

    2,4-Diamino-5-nitroso-6-hydroxypyrimidine: An intermediate in the synthesis of other pyrimidine derivatives.

    2,4,5-Triamino-6-hydroxypyrimidine: Used in various chemical syntheses

Uniqueness

2,4-Diamino-6-hydroxypyrimidine-15N4 is unique due to its nitrogen labeling, which allows for detailed metabolic studies and tracing in biological systems. Its specific inhibition of GTP cyclohydrolase I also makes it a valuable tool in studying the biosynthesis of tetrahydrobiopterin and related metabolic pathways .

Properties

Molecular Formula

C4H6N4O

Molecular Weight

130.09 g/mol

IUPAC Name

2,4-bis(15N)(azanyl)-(1,3-15N2)1H-pyrimidin-6-one

InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)/i5+1,6+1,7+1,8+1

InChI Key

SWELIMKTDYHAOY-WKHKRNGSSA-N

Isomeric SMILES

C1=C([15N]=C([15NH]C1=O)[15NH2])[15NH2]

Canonical SMILES

C1=C(N=C(NC1=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.